4-Methoxy-3-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid hydrochloride
Overview
Description
4-Methoxy-3-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid hydrochloride is a chemical compound with the molecular formula C14H20N2O5S·HCl. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group, a pyrrolidine ring, and a sulfamoyl group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid hydrochloride typically involves multiple steps:
Formation of the Benzoic Acid Core: The initial step involves the preparation of the benzoic acid core, which can be achieved through various methods such as Friedel-Crafts acylation or direct carboxylation of aromatic compounds.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions, often using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached through nucleophilic substitution reactions, where a suitable leaving group on the benzoic acid core is replaced by the pyrrolidine moiety.
Sulfamoylation: The sulfamoyl group is introduced using sulfamoyl chloride or similar reagents under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxy-3-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid, while nitration can produce 4-methoxy-3-nitrobenzoic acid derivatives.
Scientific Research Applications
4-Methoxy-3-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic Acid: Lacks the pyrrolidine and sulfamoyl groups, making it less versatile in terms of chemical reactivity and biological activity.
3-{[2-(Pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic Acid: Similar structure but without the methoxy group, which may affect its solubility and reactivity.
4-Methoxy-3-sulfamoylbenzoic Acid: Lacks the pyrrolidine ring, which may influence its biological activity and chemical properties.
Uniqueness
4-Methoxy-3-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid hydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the methoxy group, pyrrolidine ring, and sulfamoyl group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-methoxy-3-(2-pyrrolidin-1-ylethylsulfamoyl)benzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S.ClH/c1-21-12-5-4-11(14(17)18)10-13(12)22(19,20)15-6-9-16-7-2-3-8-16;/h4-5,10,15H,2-3,6-9H2,1H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFYPMRKEFOJDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NCCN2CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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